
Kdm1/cdk1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kdm1/cdk1-IN-1 is a potent inhibitor of both lysine-specific demethylase 1 (KDM1) and cyclin-dependent kinase 1 (CDK1). It has shown significant potential in inducing cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of Kdm1/cdk1-IN-1 involves multiple steps, including the formation of pyrazolo[1,5-a]pyrimidine and benzothiazole moieties. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the compound’s efficacy and safety .
Analyse Chemischer Reaktionen
Kdm1/cdk1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties and interactions with biological targets.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Kdm1/cdk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of KDM1 and CDK1, providing insights into the mechanisms of these enzymes.
Biology: Employed in cell biology studies to investigate cell cycle regulation, apoptosis, and epigenetic modifications.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting KDM1 and CDK1
Wirkmechanismus
Kdm1/cdk1-IN-1 exerts its effects by inhibiting the activity of KDM1 and CDK1. KDM1 is involved in the demethylation of histones, which plays a crucial role in gene expression regulation. By inhibiting KDM1, this compound can alter gene expression patterns, leading to cell cycle arrest and apoptosis. CDK1 is a key regulator of the cell cycle, and its inhibition by this compound disrupts cell cycle progression, further promoting apoptosis. The molecular targets and pathways involved include the activation of caspase-3 and the induction of G2/M phase cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Kdm1/cdk1-IN-1 is unique due to its dual inhibition of both KDM1 and CDK1. Similar compounds include:
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including CDK1, but does not inhibit KDM1.
GSK2879552: A selective inhibitor of KDM1, but does not target CDK1.
Pargyline: An inhibitor of KDM1, but with different specificity and potency compared to this compound.
The uniqueness of this compound lies in its ability to simultaneously target both KDM1 and CDK1, providing a more comprehensive approach to disrupting cancer cell proliferation and survival .
Eigenschaften
Molekularformel |
C22H17N5O3S |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
ethyl 2-anilino-3-(1,3-benzothiazol-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H17N5O3S/c1-2-30-22(29)14-12-23-19-17(20-25-15-10-6-7-11-16(15)31-20)18(26-27(19)21(14)28)24-13-8-4-3-5-9-13/h3-12,24,26H,2H2,1H3 |
InChI-Schlüssel |
MMAMFYJKOFNAGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C(NN2C1=O)NC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




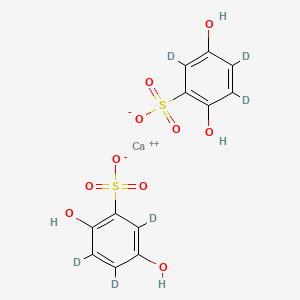
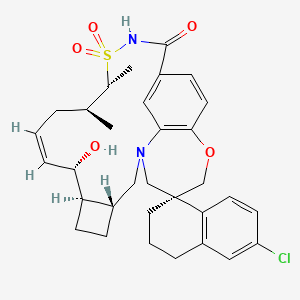
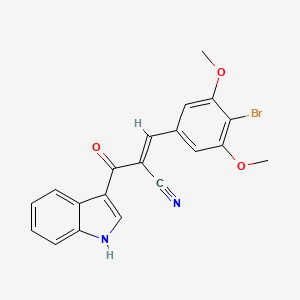
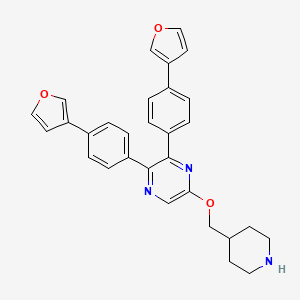
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
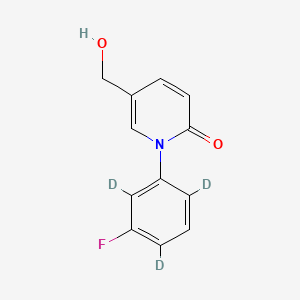

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
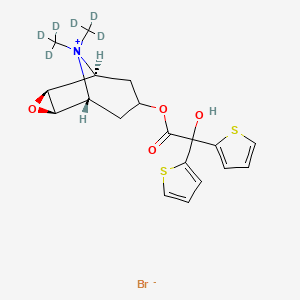

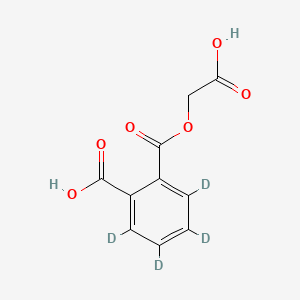
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
